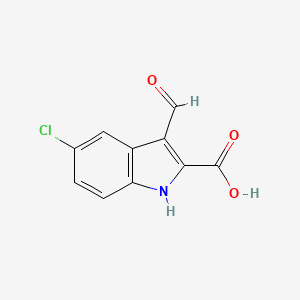

5-chloro-3-formyl-1H-indole-2-carboxylic Acid

Descripción general

Descripción

5-chloro-3-formyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Métodos De Preparación

The synthesis of 5-chloro-3-formyl-1H-indole-2-carboxylic acid involves several steps. One common method includes the reaction of 5-chloroindole-2-carboxylic acid with formylating agents under specific conditions. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as diisopropylethylamine (DIPEA) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

Reductive Amination of the Formyl Group

The formyl group undergoes reductive amination with primary amines to form secondary amine derivatives. This reaction involves:

-

Imine formation via condensation with amines under reflux in ethanol.

-

Reduction of the intermediate imine using NaBH₄ to yield stable secondary amines .

Example Reaction:

5-Chloro-3-formyl-1H-indole-2-carboxylic acid + Phenethylamine → 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid (4a ) .

| Reagents/Conditions | Product | Yield | Biological Relevance |

|---|---|---|---|

| Ethanol, reflux; NaBH₄ | Secondary amine derivatives (e.g., 3a–e ) | 70–85% | Antiproliferative agents |

Cyclization via Intramolecular Coupling

The carboxylic acid group participates in cyclization reactions to form pyrrolo[3,4-b]indol-3-one derivatives. This process uses:

-

Coupling reagent : BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate).

-

Base : DIPEA (N,N-diisopropylethylamine).

Example Reaction:

Intramolecular coupling of 4a–c → Pyrrolo[3,4-b]indol-3-ones (5a–c ) .

| Reagents/Conditions | Product | Key Structural Change |

|---|---|---|

| BOP, DIPEA, DMF, 25°C | Pyrroloindolone derivatives (e.g., 5c ) | Loss of COOH signal in NMR |

Saponification of Ester Precursors

While the carboxylic acid itself is not esterified in its final form, its ethyl ester precursor undergoes hydrolysis to yield the acid:

-

Reagents : LiOH (lithium hydroxide) in THF/water.

-

Conditions : Room temperature, followed by acidification with HCl .

Example Synthesis:

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate → this compound (96% yield) .

Condensation Reactions

The formyl group facilitates Schiff base formation with amines, though these intermediates are typically reduced in situ during reductive amination .

Key Structural Insights from Spectroscopy

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Synthesis of Pharmaceuticals

5-Chloro-3-formyl-1H-indole-2-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential in targeting cancer and inflammatory diseases. For instance, recent studies have demonstrated that compounds derived from this acid exhibit significant antiproliferative activity against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cells. The most potent derivatives achieved GI50 values as low as 29 nM, indicating strong efficacy in inhibiting cancer cell growth .

Case Study: Anticancer Activity

A study focused on the design and synthesis of new derivatives based on this compound revealed that certain compounds effectively inhibit mutant EGFR/BRAF pathways, crucial targets in cancer therapy. The compounds exhibited IC50 values ranging from 0.094 µM to 0.595 µM against various cancer cell lines, showcasing their potential as anticancer drugs .

Biological Research

Investigation of Biological Activity

This compound plays a vital role in biological research aimed at understanding the activity of indole derivatives. It has been used to explore the mechanisms of action of new therapeutic compounds, contributing to the development of drugs with improved efficacy and safety profiles.

Case Study: Dual Inhibition

Research has indicated that certain derivatives of this compound can act as dual inhibitors of EGFR and BRAF V600E mutations, which are commonly associated with non-small cell lung cancer (NSCLC). These findings suggest that modifications to the indole structure can enhance therapeutic potential against resistant cancer forms .

Material Science

Development of Novel Materials

The compound is also explored for its applications in material science, particularly in the creation of organic light-emitting diodes (OLEDs). Its unique chemical properties allow for the development of materials with specific optical characteristics beneficial for electronic applications .

Agricultural Chemistry

Agrochemical Development

this compound has potential applications in agricultural chemistry for developing agrochemicals aimed at enhancing crop resistance to pests and diseases. This application supports sustainable agricultural practices by reducing reliance on traditional pesticides .

Analytical Chemistry

Quality Control Applications

In analytical chemistry, this compound is utilized for detecting and quantifying indole derivatives in various samples. Its role in quality control processes is crucial for ensuring the purity and efficacy of pharmaceutical products and research materials .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-chloro-3-formyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like epidermal growth factor receptor (EGFR) and BRAF V600E, which are involved in cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparación Con Compuestos Similares

5-chloro-3-formyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as 5-fluoroindole-3-carboxaldehyde and 5-chloro-1H-indole-2-carboxylic acid. While these compounds share a similar indole backbone, their unique substituents confer different chemical properties and biological activities . The presence of the formyl group in this compound, for example, allows for specific reactions and interactions that are not possible with other derivatives.

Actividad Biológica

5-Chloro-3-formyl-1H-indole-2-carboxylic acid is a notable compound in the indole family, recognized for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and comparisons with similar compounds, supported by data tables and research findings.

Overview of Biological Activities

Indole derivatives, including this compound, exhibit a wide range of biological activities:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antitubercular

- Antidiabetic

These activities are attributed to the compound's ability to interact with various molecular targets within biological systems .

Target Interactions

The compound binds with high affinity to multiple receptors, which is characteristic of many indole derivatives. This interaction leads to various biochemical pathways that mediate its biological effects. Notably, these compounds can influence signaling pathways involved in cancer proliferation and inflammation.

Biochemical Pathways

The compound is involved in several metabolic pathways, including those related to the synthesis of tryptophan, a precursor for important biomolecules. The modulation of these pathways contributes to its therapeutic potential against diseases like cancer and viral infections.

Research Findings and Case Studies

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. Below is a summary of key findings:

| Cell Line | GI50 (nM) | IC50 (nM) | Notes |

|---|---|---|---|

| Panc-1 (Pancreatic) | 33 | 0.96 | Effective against BRAF V600E mutation |

| MCF-7 (Breast) | 33 | 1.12 | Comparable efficacy to staurosporine |

| HT-29 (Colon) | 42 | - | Significant antiproliferative activity observed |

| A-549 (Lung) | 29 | - | Outperformed reference drug erlotinib |

These results indicate that the compound exhibits substantial antiproliferative activity, particularly in pancreatic and breast cancer cell lines .

Comparative Analysis with Similar Compounds

This compound can be compared with other indole derivatives such as:

| Compound | Key Activity | GI50/IC50 Values |

|---|---|---|

| 5-Fluoroindole-3-carboxaldehyde | Anticancer | Variable |

| 5-Chloroindole-2-carboxylic acid | Antiviral and anticancer | Variable |

While these compounds share a similar indole backbone, their unique substituents confer different chemical properties and biological activities. The presence of chlorine in 5-chloro-3-formyl enhances its binding affinity and biological efficacy compared to others .

Propiedades

IUPAC Name |

5-chloro-3-formyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWPMCOCDJKMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380448-07-7 | |

| Record name | 5-chloro-3-formyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.